![molecular formula C15H14F3N3O3S2 B2499047 N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide CAS No. 1428366-62-4](/img/structure/B2499047.png)
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide involves multi-step reactions, starting from basic chemical precursors. For example, derivatives of triazolo and thiadiazines have been synthesized using reactions that involve initial formation of intermediate compounds followed by cyclization and functional group transformations. These syntheses demonstrate the complexity and versatility of methods to construct such compounds, highlighting the challenges and strategies in synthesizing similar structured compounds (Elgemeie et al., 2017; Gumus et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray diffraction and spectroscopy. The detailed analysis reveals the conformation, bond lengths, angles, and other structural parameters essential for understanding the compound's geometry and potential intermolecular interactions. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT) methods, complement these studies by predicting vibrational frequencies, molecular electrostatic potential (MEP), and frontier molecular orbitals, which are crucial for assessing reactivity and interaction with biological targets (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide and its derivatives often include nucleophilic substitutions, cyclocondensation, and interactions with various reagents leading to the formation of complex heterocycles. These reactions are fundamental for modifying the compound to enhance its properties or develop new derivatives with potential biological activities (Tanji et al., 1989).
科学的研究の応用
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis and characterization of novel heterocyclic compounds, demonstrating a broad interest in its utility for creating biologically active molecules. For instance, studies have shown methods for synthesizing diverse derivatives, including triazolo[1,5-a]pyridines and thienopyrimidines, highlighting its versatility in chemical reactions and potential as a precursor for various synthetic pathways (Chattopadhyay et al., 2010; Gilbile et al., 2017).
Biological Activities and Applications
Research has explored the biological activities of compounds synthesized using "N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide" or its derivatives. For example, certain derivatives exhibit pronounced antimicrobial activity, indicating the compound's potential for developing new antimicrobial agents (Bhuiyan et al., 2006). Additionally, its derivatives have been evaluated for insecticidal activities, suggesting its utility in agricultural pest control (Soliman et al., 2020).
Herbicidal Applications
The compound and its derivatives have also been investigated for their herbicidal activities, offering insights into developing novel herbicides. This includes the synthesis of novel sulfonamide thiazole derivatives with potential as herbicidal agents, underscoring the agricultural applications of these chemical investigations (Hamprecht et al., 1999).
特性
IUPAC Name |
N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S2/c1-26(23,24)21-6-5-11-12(8-21)25-14(19-11)20-13(22)9-3-2-4-10(7-9)15(16,17)18/h2-4,7H,5-6,8H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUWJEAWSWJHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

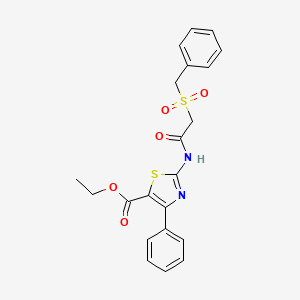
![3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)
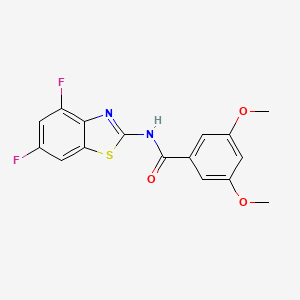
![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)
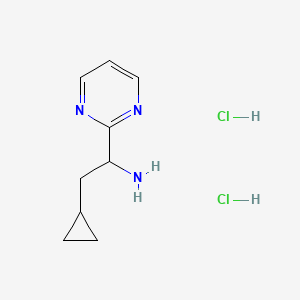
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)
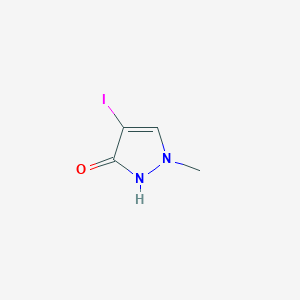
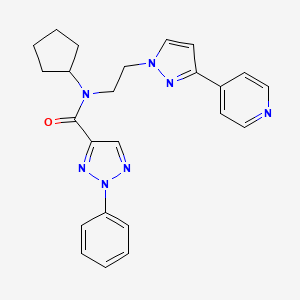
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)
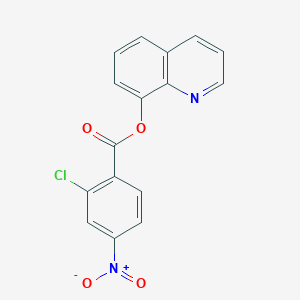
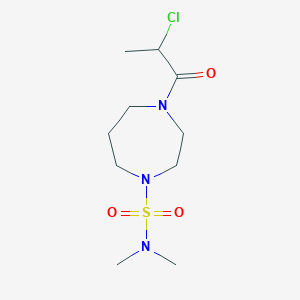
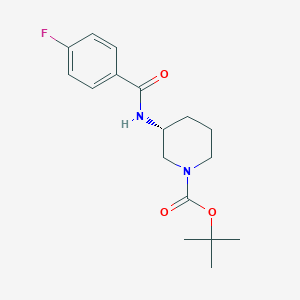
![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2498986.png)
![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2498987.png)